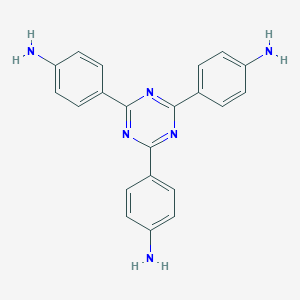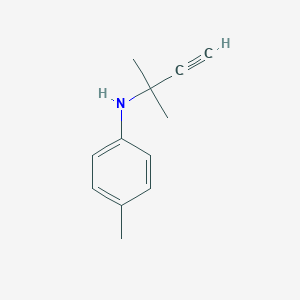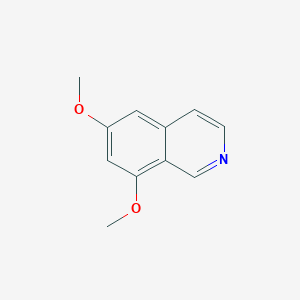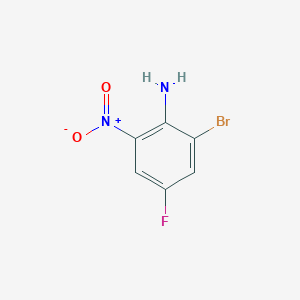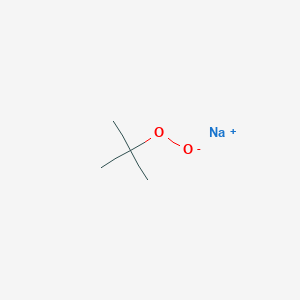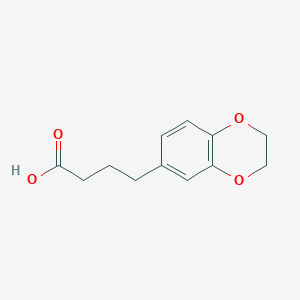
Rubidium chromate
Overview
Description
Rubidium chromate is an inorganic compound with the molecular formula CrO4Rb2 . It is a yellowish crystalline solid that is commonly used as a source of rubidium and chromium in various industrial applications .
Molecular Structure Analysis
The molecular structure of Rubidium chromate consists of rubidium cations (Rb+) and chromate anions (CrO42-) . The InChI representation of its structure isInChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1 . Physical And Chemical Properties Analysis
Rubidium chromate has a molecular weight of 286.929 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are both 285.743743 g/mol . The topological polar surface area is 80.3 Ų .Scientific Research Applications
Chemical Research
Rubidium Chromate (Rb2CrO4) is a chemical compound used in various chemical research . It is often used in laboratories for experiments due to its unique properties .
Production of Atomic Beams
Rubidium Chromate has been used in the production of atomic beams . In a study, an integrated rubidium dispenser collimating device was used to produce a beam of atoms traveling primarily in the forward direction .
Material Science
In material science, Rubidium Chromate is used due to its unique physical properties. It has a density of 3.518 g/cm3 , which can be beneficial in certain applications.
Safety and Hazard Testing
Rubidium Chromate is used in safety and hazard testing due to its reactive nature . It is classified as an Oxidizing hazardous material , making it useful for studying reactions and safety protocols.
Safety and Hazards
Future Directions
The future outlook for the Rubidium chromate market is expected to be positive, with a projected compound annual growth rate (CAGR) during the forecasted period . The increasing demand for Rubidium chromate in various industries, such as pharmaceuticals, manufacturing, and research laboratories, is expected to drive market growth .
Relevant Papers One relevant paper titled “The Crystal Structure of Rubidium Chromate, Rb2CrO4” discusses the crystal structure of Rubidium chromate . Another paper titled “RUBIDIUM CHROMATE: STANDARD MOLAR ENTHALPIES OF …” could not be retrieved for analysis .
properties
IUPAC Name |
dioxido(dioxo)chromium;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJFWCCZKCVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4Rb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015531 | |
| Record name | Rubidium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.929 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium chromate | |
CAS RN |
13446-72-5 | |
| Record name | Rubidium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), rubidium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the chemical structure of Rubidium Chromate and what are its key physicochemical properties?
A1: Rubidium Chromate (Rb2CrO4) is an inorganic compound. Its crystal structure has been determined to be orthorhombic []. While the provided abstracts don't offer detailed spectroscopic data, they do highlight its thermodynamic properties. For instance, research has investigated its standard molar enthalpies of solution and formation, standard molar entropy at 298.15 K, and high-temperature heat capacity [].
Q2: What is the significance of studying the thermodynamic properties of Rubidium Chromate?
A2: Understanding the thermodynamic properties of Rubidium Chromate, such as enthalpy, entropy, and heat capacity, is crucial for various reasons. It helps determine the stability of the compound at different temperatures [], predict its behavior in chemical reactions [], and allows for calculations related to processes like dissolution and phase transitions []. This knowledge is essential for potential applications involving high temperatures and chemical reactions.
Q3: Has Rubidium Chromate been investigated in the context of complex systems or mixtures?
A3: Yes, research has explored the behavior of Rubidium Chromate within multi-component systems. One study examined its role in the quaternary reciprocal system Na,Rb||F,I,CrO4, specifically focusing on the stable tetrahedron NaF–RbI–RbF–Rb2CrO4 []. This type of research helps understand the interactions of Rubidium Chromate with other compounds and its potential applications in complex chemical environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





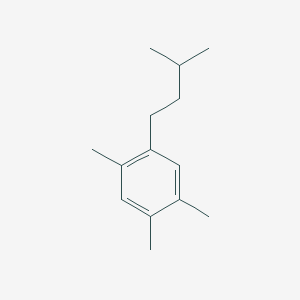

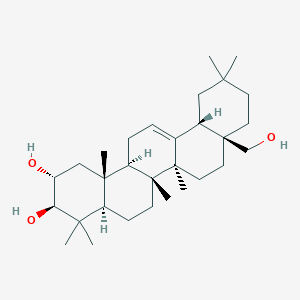


![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
